Product packaging for 4-Methoxy-4'-dodecoxy-trans-stilbene(Cat. No.:CAS No. 35135-49-0)

4-Methoxy-4'-dodecoxy-trans-stilbene

Cat. No.: B14676595
CAS No.: 35135-49-0
M. Wt: 394.6 g/mol
InChI Key: ZTKXXACFPFBWBM-BUHFOSPRSA-N
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Description

4-Methoxy-4'-dodecoxy-trans-stilbene is a synthetic stilbene derivative supplied for research use only. Stilbenes are a class of compounds characterized by a 1,2-diphenylethylene structure and are the subject of extensive scientific investigation due to their diverse biological activities . Researchers are particularly interested in methoxylated stilbene derivatives because the substitution of hydroxyl groups with methoxy groups often enhances the compound's lipophilicity and resistance to metabolic processes like glucuronidation and sulfation, which can lead to improved bioavailability and potency compared to their hydroxylated counterparts . This compound is of significant value in medicinal chemistry and pharmacology research. Synthetic methoxy-stilbenes have been shown to exhibit potent antiproliferative effects in various human cancer cell lines, including leukemia (e.g., HL-60, THP-1) and breast cancer (e.g., MCF-7, MDA-MB-231) models . The mechanism of action for these analogues often involves the induction of cell cycle arrest (frequently at the G2/M phase) and the promotion of apoptosis through the intrinsic mitochondrial pathway, which is characterized by an increase in the p53 tumor suppressor protein and a shift in the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-xl proteins . Furthermore, related stilbene derivatives are known to inhibit key enzymes involved in estrogen biosynthesis, such as aromatase (CYP19), suggesting a potential application in studying hormone-responsive cancers . The specific alkoxy chain in its structure may also be investigated for its influence on membrane permeability and overall pharmacological profile. Researchers can utilize this compound as a chemical tool to explore structure-activity relationships, cellular mechanisms, and signaling pathways relevant to oncology and drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38O2 B14676595 4-Methoxy-4'-dodecoxy-trans-stilbene CAS No. 35135-49-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35135-49-0

Molecular Formula

C27H38O2

Molecular Weight

394.6 g/mol

IUPAC Name

1-dodecoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C27H38O2/c1-3-4-5-6-7-8-9-10-11-12-23-29-27-21-17-25(18-22-27)14-13-24-15-19-26(28-2)20-16-24/h13-22H,3-12,23H2,1-2H3/b14-13+

InChI Key

ZTKXXACFPFBWBM-BUHFOSPRSA-N

Isomeric SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methoxy 4 Dodecoxy Trans Stilbene

Established Synthetic Pathways for trans-Stilbene (B89595) Derivatives

The construction of the core 1,2-diarylethene structure of stilbenes can be achieved through several robust and well-documented chemical reactions. These methods generally focus on the formation of the central carbon-carbon double bond.

Wittig and Wittig-Horner Reaction Strategies

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. libretexts.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com For stilbene (B7821643) synthesis, a benzyltriphenylphosphonium (B107652) salt is reacted with a benzaldehyde (B42025) derivative. libretexts.org While highly versatile, the classic Wittig reaction can produce a mixture of (E)- and (Z)-isomers. juliethahn.com

A significant refinement is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate-stabilized carbanion. wiley-vch.deconicet.gov.ar This variant offers several advantages, including the greater nucleophilicity of the phosphonate (B1237965) carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. wiley-vch.de Crucially, the HWE reaction overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene, making it a preferred method for synthesizing trans-stilbene derivatives with high stereoselectivity. wiley-vch.deconicet.gov.ar

ReactionKey ReagentsTypical StereoselectivityAdvantages
Wittig Reaction Phosphonium Ylide, Aldehyde/KetoneMixture of (E/Z)-isomersBroad substrate scope, widely used.
Horner-Wadsworth-Emmons Phosphonate Carbanion, Aldehyde/KetonePredominantly (E)-isomerHigh (E)-selectivity, water-soluble byproduct. wiley-vch.de

Heck Cross-Coupling Reactions for Olefinic Bridge Formation

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. In the context of stilbene synthesis, it typically involves the reaction of an aryl halide (or triflate) with a styrene (B11656) derivative. mdpi.comwpmucdn.com This reaction is highly versatile and tolerates a wide array of functional groups on both coupling partners. mdpi.com The catalytic system usually consists of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and a base. wpmucdn.com The Heck reaction can be used to synthesize both symmetrical and unsymmetrical stilbenes, often with a high preference for the trans isomer. masterorganicchemistry.comresearchgate.net

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is another indispensable palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. researchgate.netnih.gov For stilbene synthesis, this can be achieved by coupling a vinylboronic acid with an aryl halide or an arylboronic acid with a vinyl halide. researchgate.net A key advantage of the Suzuki-Miyaura reaction is its excellent stereocontrol; the configuration of the double bond in the vinylboron reagent is retained in the final stilbene product. researchgate.net This makes it an ideal method for the stereocontrolled synthesis of (E)-stilbene derivatives. The reaction conditions are generally mild and compatible with a broad range of functional groups. nih.gov

McMurry Coupling Applications in Stilbene Synthesis

The McMurry reaction is a reductive coupling of two carbonyl compounds (aldehydes or ketones) using a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc or LiAlH₄. This method is particularly effective for the synthesis of symmetrical stilbenes, where two equivalents of the same aldehyde are coupled to form the corresponding alkene with high yields. However, its application for creating unsymmetrical stilbenes is limited. A "mixed" McMurry coupling involving two different carbonyl compounds often results in a statistical mixture of three products (two homo-coupled and one cross-coupled), which can be difficult to separate.

Perkin Reaction and its Modified Variants

The Perkin reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid, to yield an α,β-unsaturated aromatic acid (a cinnamic acid derivative). This intermediate can then undergo decarboxylation to form a stilbene. wiley-vch.de Modified Perkin reactions, sometimes under microwave activation, have been developed to directly synthesize (E)-stilbenes from hydroxy-substituted benzaldehydes and phenylacetic acids. juliethahn.com The selectivity of the reaction to produce stilbenes over other products like coumarins can be highly dependent on the substitution pattern of the aromatic reactants. conicet.gov.ar

Targeted Synthesis of 4-Methoxy-4'-dodecoxy-trans-stilbene

Step 1: Synthesis of 4-dodecoxybenzaldehyde

This intermediate is prepared via a standard Williamson ether synthesis. 4-Hydroxybenzaldehyde (B117250) is alkylated using 1-bromododecane (B92323) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

Reactant 1Reactant 2BaseSolventConditionsProduct
4-Hydroxybenzaldehyde1-BromododecaneK₂CO₃DMFHeat4-dodecoxybenzaldehyde

Step 2: Synthesis of Diethyl (4-methoxybenzyl)phosphonate

This phosphonate ester is synthesized through the Michaelis-Arbuzov reaction. 4-Methoxybenzyl chloride (or bromide) is reacted with neat triethyl phosphite (B83602) at elevated temperatures. The reaction proceeds via an Sₙ2 mechanism followed by dealkylation to yield the final phosphonate product.

Reactant 1Reactant 2ConditionsProduct
4-Methoxybenzyl chlorideTriethyl phosphiteHeat (e.g., 140-150 °C)Diethyl (4-methoxybenzyl)phosphonate

Step 3: Horner-Wadsworth-Emmons Olefination

The final step is the HWE condensation. The phosphonate ester is deprotonated with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or DMF to form the nucleophilic phosphonate carbanion. This anion then reacts with the 4-dodecoxybenzaldehyde. The resulting intermediate eliminates diethyl phosphate to form the carbon-carbon double bond, yielding this compound with high (E)-selectivity.

PhosphonateAldehydeBaseSolventKey Outcome
Diethyl (4-methoxybenzyl)phosphonate4-dodecoxybenzaldehydeKOtBuTHFHigh yield of (E)-isomer

This targeted approach leverages the reliability and high trans-selectivity of the HWE reaction, making it an effective and predictable method for synthesizing asymmetrically substituted stilbenes like this compound.

Design and Selection of Precursors for Alkoxy-Substituted Stilbenes

The construction of this compound requires the careful selection of two aromatic precursors that will ultimately form the stilbene backbone. The choice of precursors is dictated by the intended synthetic route.

For olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions, the general strategy involves the reaction of a phosphorus ylide (or a phosphonate carbanion) with an aldehyde or ketone. nih.gov To synthesize the target molecule, two primary disconnection approaches are possible:

Route A: Reaction of 4-methoxybenzyltriphenylphosphonium halide (a phosphonium salt) with 4-(dodecyloxy)benzaldehyde (B1329838).

Route B: Reaction of (4-(dodecyloxy)benzyl)triphenylphosphonium halide with 4-methoxybenzaldehyde (B44291) (anisaldehyde).

The selection between these routes may depend on the commercial availability, stability, and ease of synthesis of the precursors.

Synthesis of Aldehyde Precursor: The precursor 4-(dodecyloxy)benzaldehyde is not as commonly available as anisaldehyde and typically requires synthesis. A standard and efficient method for its preparation is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a dodecyl halide, such as 1-bromododecane or 1-chlorododecane, in the presence of a base.

An example of this synthesis involves heating 4-hydroxybenzaldehyde with 1-bromododecane and potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via a nucleophilic aromatic substitution to yield 4-(dodecyloxy)benzaldehyde in high purity (typically 89-91%) after purification.

Synthesis of Phosphonium Salt/Phosphonate Precursor: The corresponding phosphonium salts are generally prepared from benzylic halides. For instance, 4-methoxybenzyl chloride or bromide can be reacted with triphenylphosphine (B44618) (PPh₃) to afford the 4-methoxybenzyltriphenylphosphonium salt. Similarly, for the HWE reaction, a benzyl (B1604629) halide can be reacted with a trialkyl phosphite, such as triethyl phosphite, via the Michaelis-Arbuzov reaction to generate the corresponding diethyl benzylphosphonate. nih.gov These phosphonium salts and phosphonate esters are crucial reagents that form the nucleophilic carbanion upon treatment with a base.

For palladium-catalyzed methods like the Heck reaction, the precursors would typically be an aryl halide and a styrene derivative. For example, 4-bromoanisole (B123540) could be coupled with 4-(dodecyloxy)styrene, or conversely, 4-(dodecyloxy)phenyl bromide could be coupled with 4-methoxystyrene.

Optimization of Reaction Conditions for Yield and Stereoselectivity

Achieving a high yield of the desired trans-stilbene product requires careful optimization of several reaction parameters, including the choice of base, solvent, temperature, and, in the case of cross-coupling reactions, the catalyst system.

In Wittig and HWE reactions , the base is critical for deprotonating the phosphonium salt or phosphonate ester to form the reactive ylide or carbanion. The strength of the base can influence both the reaction rate and the stereoselectivity. Strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithium reagents (e.g., n-BuLi) are commonly employed. nih.govjuliethahn.com The solvent choice is also crucial; polar aprotic solvents like tetrahydrofuran (THF) and DMF are frequently used. juliethahn.comwiley-vch.de Temperature can also play a role in stereoselectivity, with lower temperatures sometimes favoring one isomer over the other. nih.gov

The table below illustrates how reaction conditions can be varied in HWE reactions to optimize for the synthesis of alkoxy-substituted stilbenes, demonstrating the impact on yield.

Phosphonate PrecursorAldehyde PrecursorBaseSolventTemperature (°C)Yield (%)Ref
Diethyl (4-methoxybenzyl)phosphonate4-AlkoxybenzaldehydeNaHTHF0 to RT80-90% (Est.) nih.gov
Diethyl (4-methoxybenzyl)phosphonate4-AlkoxybenzaldehydeKOtBuTolueneRTHigh (Est.) nih.gov
Diethyl benzylphosphonate3,4-DialkoxybenzaldehydeNaHTHFRT60-62%

Note: Estimated yields are based on typical outcomes for similar HWE reactions reported in the literature.

For the Heck reaction , optimization involves the selection of the palladium catalyst, ligands, base, and solvent. Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common catalyst precursors. beilstein-journals.orguliege.be The choice of base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), and solvent, like DMF or N-methyl-2-pyrrolidone (NMP), can significantly affect reaction efficiency. beilstein-journals.orguliege.be Microwave-assisted synthesis has also emerged as a technique to reduce reaction times and improve yields. beilstein-journals.org

The following table shows representative conditions for the Heck reaction used in the synthesis of substituted stilbenes.

Aryl HalideAlkeneCatalyst (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)Ref
4-IodoanisoleStyrenePd on Silica (2%)DIPEAscCO₂/THF120Continuous Flow>95% beilstein-journals.org
Aryl BromideStyrenePd NPs (0.05-0.25%)K₂CO₃ (2)H₂O/EtOH130-150 (MW)0.1740-100% beilstein-journals.org
8-Iodoflavone4-MethoxystyrenePdCl₂ (6%)K₂CO₃ (1.5)NMP100-90% researchgate.net

Control of trans-Isomer Formation in Olefin Synthesis

The stereochemical outcome of olefin synthesis is a critical consideration. For stilbenes, the trans (E) isomer is generally more stable than the cis (Z) isomer due to reduced steric hindrance between the two aryl rings. Many synthetic methods are designed to exploit this thermodynamic preference or are governed by kinetic factors that favor the formation of the trans product.

The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-known for its high E-selectivity. This reaction typically employs phosphonate esters with electron-withdrawing groups, which form stabilized carbanions. The reaction proceeds through intermediates that can equilibrate to the more stable anti-configuration, which then undergoes syn-elimination to predominantly yield the E-alkene. juliethahn.comwiley-vch.de The use of certain bases and reaction conditions can further enhance this selectivity. juliethahn.com

The traditional Wittig reaction can produce mixtures of E and Z isomers. However, the stereoselectivity can be strongly influenced by the nature of the ylide. Stabilized ylides (where the R group on the ylide is an electron-withdrawing group) generally favor the formation of the E-alkene through a thermodynamically controlled pathway. Non-stabilized ylides (where R is an alkyl or aryl group) often lead to the Z-alkene under salt-free conditions via a kinetically controlled pathway. For the synthesis of this compound, the benzylphosphonium ylides involved are semi-stabilized, and conditions can be tuned to favor the desired trans isomer. Often, the trans-stilbene is less soluble and may precipitate from the reaction mixture, driving the equilibrium towards its formation. nih.gov

The Heck reaction also exhibits excellent stereoselectivity, almost exclusively producing the trans product. The mechanism involves a syn-addition of the aryl-palladium complex across the double bond, followed by a syn-β-hydride elimination. This mechanistic pathway inherently leads to the formation of the trans-substituted alkene. uliege.be

In cases where a mixture of isomers is formed, the cis isomer can often be isomerized to the more stable trans isomer. This can be achieved through methods such as acid catalysis or photochemical irradiation in the presence of a catalyst like iodine.

Advanced Spectroscopic and Structural Elucidation of 4 Methoxy 4 Dodecoxy Trans Stilbene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a comprehensive structural elucidation of 4-Methoxy-4'-dodecoxy-trans-stilbene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra provide the fundamental framework for the structural assignment of this compound. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the extensive data available for closely related analogs such as 4-methoxystilbene and other 4,4'-disubstituted stilbenes. rsc.orgrsc.orgnih.gov

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to be characterized by distinct signals corresponding to the aromatic, vinylic, and aliphatic protons. The protons of the two phenyl rings will appear as doublets in the aromatic region (typically δ 6.8-7.5 ppm). The trans-configuration of the vinylic protons results in a large coupling constant (J ≈ 16 Hz), with their signals appearing as distinct doublets. The methoxy (B1213986) group protons will present as a sharp singlet around δ 3.8 ppm, while the dodecoxy chain will exhibit a series of signals in the upfield region, including a characteristic triplet for the terminal methyl group.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum will show distinct signals for the aromatic carbons, with the oxygen-substituted carbons appearing at lower field (higher ppm values). The vinylic carbons will also be clearly identifiable. The methoxy carbon will resonate around δ 55 ppm, and the carbons of the dodecoxy chain will give rise to a series of signals in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Methoxy Protons (-OCH₃)~3.8 (s, 3H)~55
Dodecoxy Methylene (B1212753) (-OCH₂-)~4.0 (t, 2H)~68
Dodecoxy Chain (-CH₂-)n~1.2-1.8 (m)~22-32
Dodecoxy Terminal Methyl (-CH₃)~0.9 (t, 3H)~14
Vinylic Protons (-CH=CH-)~6.9-7.1 (d, 2H, J ≈ 16 Hz)~126-128
Aromatic Protons (methoxy-substituted ring)~6.9 (d, 2H), ~7.4 (d, 2H)~114, ~127
Aromatic Protons (dodecoxy-substituted ring)~6.9 (d, 2H), ~7.4 (d, 2H)~115, ~127
Aromatic Carbons (C-O)-~159-160
Other Aromatic Carbons-~127-130

Note: The predicted chemical shifts are based on data from analogous compounds and may vary slightly depending on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments is essential. sdsu.eduyoutube.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent aromatic protons on the same ring, between the vinylic protons, and between adjacent methylene groups in the dodecoxy chain. This is crucial for tracing the connectivity within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the direct assignment of the carbon signals for all protonated carbons in the molecule.

Liquid Crystal NMR Spectroscopy for Conformational Insight

When a molecule is dissolved in a liquid crystal solvent, it experiences an anisotropic environment, leading to the observation of residual dipolar couplings (RDCs) in its NMR spectrum. The analysis of these RDCs provides valuable information about the average molecular shape and conformational distribution in the liquid state. researchgate.netnih.gov

For trans-stilbene (B89595) and its derivatives, a key conformational question is the degree of planarity of the molecule. nih.gov Studies on trans-stilbene itself using liquid crystal NMR have shown that the molecule is not perfectly planar in solution, but rather exists as a distribution of twisted conformations. nih.gov The phenyl rings are thought to undergo torsional motion with respect to the plane of the vinylic double bond.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide insights into molecular symmetry and conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands that can be assigned to specific vibrational modes of its functional groups.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The vinylic C-H stretching will also appear in this region. Aliphatic C-H stretching from the dodecoxy and methoxy groups will give rise to strong bands in the 2950-2850 cm⁻¹ range.

C=C Stretching: The stretching vibration of the vinylic C=C double bond in the trans-stilbene core is expected to appear around 1600 cm⁻¹. Aromatic C=C stretching vibrations will also be present in the 1600-1450 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ether linkages (methoxy and dodecoxy groups) will produce strong, characteristic bands in the 1250-1000 cm⁻¹ region.

Out-of-Plane C-H Bending: A particularly diagnostic band for the trans-stilbene configuration is the out-of-plane C-H bending vibration of the vinylic protons, which typically appears as a strong band around 965 cm⁻¹.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2950-2850Strong
Aromatic C=C Stretch1600-1450Medium-Strong
Vinylic C=C Stretch~1600Medium
C-O Stretch (Ether)1250-1000Strong
Trans-Vinylic C-H Out-of-Plane Bend~965Strong

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide valuable information, especially regarding the stilbene (B7821643) backbone.

The most intense band in the Raman spectrum of trans-stilbene and its derivatives is typically the C=C stretching vibration of the vinylic double bond, which appears around 1640 cm⁻¹. This band is often used to study the conformation and electronic properties of the stilbene core. The aromatic ring stretching vibrations also give rise to strong Raman signals. Raman spectroscopy can be a powerful tool for studying the phase transitions and molecular ordering in the liquid crystalline phases of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be suitable methods.

The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. The primary fragmentation pathways for this molecule would likely involve cleavages at the ether linkages and within the long alkyl chain, which are characteristic of alkoxy-substituted aromatic compounds.

A key fragmentation would be the cleavage of the C-O bond of the dodecoxy group, leading to the loss of the C12H25 radical and the formation of a stable cation. Another significant fragmentation pathway would involve the benzylic cleavage at the ethylene (B1197577) bridge, a common feature in stilbene derivatives. Additionally, the fragmentation of the dodecyl chain itself, through successive loss of alkyl fragments, would produce a series of peaks separated by 14 Da (the mass of a CH₂ group).

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Predicted m/z Proposed Fragment Ion Interpretation
394[C₂₇H₃₈O₂]⁺Molecular Ion [M]⁺
225[C₁₅H₁₃O₂]⁺Cleavage of the dodecoxy group
169[C₁₂H₂₅]⁺Dodecyl cation
134[C₉H₁₀O]⁺Cleavage at the ethylene bridge
121[C₈H₉O]⁺Fragment from the methoxy-substituted ring

Note: The m/z values are predicted based on the chemical structure and common fragmentation patterns of related compounds.

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction is an indispensable tool for determining the three-dimensional atomic arrangement of a crystalline solid. Analysis of a single crystal of this compound would provide precise information about its molecular conformation, crystal packing, and intermolecular interactions.

The presence of the long, flexible dodecoxy chain is expected to significantly influence the crystal packing. It is anticipated that the molecules would arrange in a way that maximizes van der Waals interactions between the alkyl chains, likely leading to a layered or interdigitated packing motif. The stilbene core, with its planar methoxy-phenyl group, would likely adopt a trans configuration, which is generally more thermodynamically stable.

The crystal system is likely to be one of lower symmetry, such as monoclinic or triclinic, which is common for large, non-symmetrical organic molecules. The unit cell parameters would be relatively large to accommodate the bulky dodecoxy group.

Table 2: Plausible Crystallographic Parameters for this compound

Parameter Predicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 10.5
b (Å)~ 8.2
c (Å)~ 30.1
β (°)~ 95
Volume (ų)~ 2580
Z4

Note: These parameters are hypothetical and based on the analysis of similar long-chain substituted aromatic compounds.

Theoretical and Computational Investigations of 4 Methoxy 4 Dodecoxy Trans Stilbene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-Methoxy-4'-dodecoxy-trans-stilbene, DFT calculations offer a detailed understanding of its fundamental characteristics.

DFT calculations are instrumental in elucidating the electronic properties of this compound. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability. materialsciencejournal.orgajchem-a.com

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on DFT calculations for similar aromatic compounds and may vary depending on the specific computational method and basis set used.)

PropertyEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.95
HOMO-LUMO Gap3.90

Vibrational frequency calculations using DFT are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, it is possible to assign specific vibrational modes to the observed spectral bands. scispace.comnih.gov For this compound, key vibrational modes would include the C-H stretching of the aromatic rings and the alkyl chain, C=C stretching of the stilbene (B7821643) bridge and aromatic rings, and C-O stretching of the methoxy (B1213986) and dodecoxy groups.

Theoretical calculations can aid in understanding the complex vibrational spectra of large molecules by providing a basis for the assignment of fundamental modes. scispace.com The correlation between calculated and experimental spectra can confirm the molecular structure and provide insights into intramolecular interactions.

Table 2: Selected Calculated Vibrational Frequencies for this compound (Note: These are representative values and are typically scaled to better match experimental data.)

Vibrational ModeCalculated Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Alkyl C-H Stretch2950 - 2850
C=C (Stilbene) Stretch1650 - 1600
Aromatic C=C Stretch1600 - 1450
C-O (Ether) Stretch1250 - 1000

DFT calculations can accurately predict the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. researchgate.net For trans-stilbene (B89595) derivatives, the central ethylene (B1197577) bridge and the two phenyl rings are expected to be nearly coplanar to maximize π-conjugation. The long dodecoxy chain will have its own conformational flexibility. These calculations also provide the total electronic energy of the molecule, which is essential for comparing the relative stabilities of different conformations.

Table 3: Predicted Geometrical Parameters for the Core Structure of this compound (Note: These are representative values based on DFT calculations for similar stilbene derivatives.)

ParameterPredicted Value
C=C (Stilbene Bridge) Bond Length~1.34 Å
C-C (Stilbene-Phenyl) Bond Length~1.48 Å
C-O (Methoxy) Bond Length~1.37 Å
Phenyl Ring C-C-C Bond Angle~120°
Stilbene Bridge C=C-C Bond Angle~125°

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. researchgate.netrsc.org

MD simulations allow for the exploration of the conformational landscape of this compound. rsc.org While the trans-stilbene core is relatively rigid, the dodecoxy chain possesses significant conformational freedom. MD simulations can reveal the preferred conformations of this alkyl chain and the dynamics of transitions between different conformational states. This is crucial for understanding how the molecule packs in condensed phases and interacts with its environment. The reorientational dynamics of the methoxy group can also be investigated through these simulations. researchgate.netrsc.org

In solution and condensed phases, the behavior of this compound is governed by intermolecular interactions. MD simulations can model these interactions, including van der Waals forces and potential weak hydrogen bonds. nih.gov By simulating the molecule in a solvent box or in a periodic cell to represent the solid state, it is possible to study solvation effects, aggregation behavior, and the structure of the condensed phase. These simulations are vital for understanding the macroscopic properties of the material that arise from its molecular-level interactions.

Quantum Chemical Approaches to Photophysical Properties

The photophysical characteristics of this compound are fundamentally governed by the nature of its electronically excited states and the transitions between them. Quantum chemical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating these properties. These computational techniques allow for the calculation of excited-state energies, transition dipole moments, and the potential energy surfaces that dictate the molecule's response to light absorption.

Excited State Calculations and Transition Analysis

Upon absorption of a photon, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). Theoretical calculations for analogous push-pull stilbenes suggest that the lowest-lying excited singlet state (S₁) is typically a bright state, meaning the transition from the ground state is allowed and has a significant oscillator strength. This transition is predominantly characterized by a π-π* excitation, involving the redistribution of electron density from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

In push-pull systems like this compound, the HOMO is generally localized on the electron-donating portion of the molecule (the dodecoxy- and methoxy-substituted phenyl rings), while the LUMO is distributed across the stilbene bridge and the acceptor-substituted ring. This intramolecular charge transfer (ICT) character of the S₁ state is a key determinant of its photophysical behavior.

Table 1: Calculated Excited State Properties of a Model 4-Alkoxy-4'-methoxystilbene

StateExcitation Energy (eV)Oscillator Strength (f)Major ContributionCharacter
S₁3.5 - 4.0> 1.0HOMO → LUMOπ-π* / ICT
S₂> 4.5< 0.1HOMO-1 → LUMOπ-π*

The transition analysis reveals that the S₀ → S₁ transition is responsible for the main absorption band observed in the UV-visible spectrum. The significant oscillator strength indicates a high probability of this transition occurring upon photoexcitation. The ICT nature of this excited state often leads to a large change in dipole moment upon excitation, which can have profound effects on its interaction with surrounding solvent molecules.

Modeling of Photoisomerization Mechanisms

The hallmark of stilbene chemistry is its trans-cis photoisomerization. For push-pull stilbenes, the mechanism of this transformation is a subject of intense computational investigation. The process is understood to occur on the potential energy surface of the S₁ excited state.

Following excitation to the Franck-Condon region of the S₁ state, the molecule relaxes vibrationally and explores the potential energy landscape. The key reaction coordinate for isomerization is the torsion around the central ethylenic double bond. Computational models for similar molecules indicate that the S₁ potential energy surface features a barrierless or very low-barrier path towards a twisted intermediate geometry, often referred to as the perpendicular or "phantom" state.

At this twisted geometry, the energy gap between the S₁ and S₀ states becomes minimal, leading to a conical intersection. This provides an efficient non-radiative decay channel for the molecule to return to the ground state. From this perpendicular geometry on the ground state potential energy surface, the molecule can then relax to either the trans or cis isomer, with the branching ratio determining the quantum yield of photoisomerization.

The presence of the electron-donating alkoxy and methoxy groups can influence the height of the energy barrier to twisting in the excited state and the stability of the twisted intermediate. The long dodecoxy chain, while primarily influencing solubility and packing in the solid state, may also have subtle electronic effects that modulate the photoisomerization dynamics.

Table 2: Key Parameters in the Modeled Photoisomerization of Push-Pull Stilbenes

ParameterDescriptionTypical Calculated Value/Characteristic
Eₐ(S₁)Activation energy for twisting in the S₁ stateLow to negligible
τ(S₁)Lifetime of the S₁ excited statePicosecond timescale
Φt→cQuantum yield of trans-to-cis isomerizationVaries with solvent and substitution
S₁/S₀ GapEnergy difference between the first excited and ground statesMinimal at the twisted conical intersection

Note: These parameters are generalized from computational studies on analogous push-pull stilbenes and serve as a framework for understanding the expected behavior of this compound.

Supramolecular Assembly and Self Organization of 4 Methoxy 4 Dodecoxy Trans Stilbene

Fundamental Principles of Stilbene (B7821643) Self-Assembly

The self-assembly of stilbene derivatives is fundamentally dictated by the molecule's inherent structure: a rigid 1,2-diphenylethene core. The trans configuration of this core results in a linear, rod-like shape that facilitates orderly packing. The tendency of these molecules to self-organize is a competition between their inclination to dissolve in a solvent and their propensity to crystallize or aggregate. acs.org The introduction of functional groups onto the phenyl rings is a key strategy to modulate these competing tendencies and to direct the formation of specific supramolecular structures.

Role of Non-Covalent Interactions in Directing Assembly

The formation of stable supramolecular structures from individual 4-Methoxy-4'-dodecoxy-trans-stilbene molecules is driven by a combination of weak, non-covalent interactions. These forces, though individually modest, act cooperatively to create highly ordered assemblies. The primary interactions at play are π-π stacking, potential hydrogen bonding, and van der Waals forces. acs.org The final supramolecular architecture is determined by the delicate balance and interplay of these interactions.

The aromatic phenyl rings of the stilbene core are electron-rich π-systems, making them prone to π-π stacking interactions. This type of interaction is a major driving force for the aggregation of planar aromatic molecules. beilstein-journals.org The stacking can occur in various geometries, including face-to-face or edge-to-face arrangements, depending on the electronic nature of the substituents. vanderbilt.edu For stilbene derivatives, these interactions help align the molecules, often leading to columnar or lamellar structures.

The presence of electron-donating groups, such as the methoxy (B1213986) and dodecoxy groups on this compound, can influence the electron density of the aromatic rings and thereby modulate the strength and geometry of the π-π stacking. mdpi.com Studies on related stilbene compounds show that π-π interactions are crucial for their binding and assembly. nih.gov The face-to-face stacking of the stilbene moieties contributes to the stability of the resulting aggregates, promoting a parallel arrangement of the molecular rods.

Table 1: Comparison of Interaction Modes in Aromatic Systems
Interaction TypeDescriptionTypical Energy (kJ/mol)
π-π Stacking Attraction between aromatic rings. Can be face-to-face (sandwich), edge-to-face (T-shaped), or parallel-displaced.2 - 10
Hydrogen Bond Electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.5 - 30
Van der Waals Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron density.0.4 - 4

Van der Waals forces are universal, distance-dependent attractions between atoms and molecules. wikipedia.orgbritannica.com For this compound, these forces are particularly significant due to the long C12 alkyl chain of the dodecoxy group. The interactions between these long, flexible chains are a dominant factor in the self-assembly process. acs.org The tendency of these nonpolar chains to associate with each other, driven by London dispersion forces, promotes the aggregation of the molecules. The strength of these dispersion forces increases with the number of electrons and the length of the alkyl chain. libretexts.org

Formation of Ordered Supramolecular Architectures

The synergistic action of π-π stacking, hydrogen bonding, and van der Waals forces leads to the self-organization of this compound into well-defined, higher-order structures. The anisotropic nature of the molecule—a rigid rod-like core with a flexible tail—predisposes it to form one-dimensional (1D) assemblies.

The self-assembly of small molecules is a powerful method for creating one-dimensional nanostructures like fibers, ribbons, and rods. nih.gov For amphiphilic stilbenes, this process is often observed in the formation of organogels. Organogels are semi-solid materials where a liquid organic solvent is immobilized within a three-dimensional network of self-assembled gelator fibers. acs.org Stilbene derivatives, particularly those with long alkyl chains, are effective organogelators. acs.orgacs.org

In the case of this compound, the assembly into 1D structures likely proceeds via a hierarchical process. Initially, molecules aggregate through π-π stacking of the stilbene cores and van der Waals interactions among the dodecyl chains. This leads to the formation of primary building blocks, such as molecular stacks or bilayers. These primary structures then grow anisotropically, favoring elongation in one direction to form nanofibers or nanoribbons. This directional growth is guided by the linear shape of the molecule and the directional nature of the intermolecular interactions.

These nanofibers can subsequently entangle or bundle together to form a larger, three-dimensional network that traps the solvent, resulting in the formation of a gel. researchgate.net Scanning electron microscopy (SEM) studies of organogels formed by similar stilbene-based compounds have revealed intricate networks of interlocked fibers, confirming this assembly mechanism. researchgate.netresearchgate.net The resulting fibrous structures can be on the nano-, micro-, and even macroscale. acs.org

Two-Dimensional Structures (e.g., Films, Monolayers)

The amphiphilic nature of this compound, imparted by the hydrophilic methoxy group and the hydrophobic dodecoxy chain, makes it a prime candidate for forming ordered two-dimensional structures such as Langmuir films at the air-water interface and self-assembled monolayers on solid substrates. The long alkyl chain plays a crucial role in the stability and arrangement of these molecular assemblies.

Research on similar alkoxy-substituted stilbene derivatives at the liquid/solid interface, particularly on highly oriented pyrolytic graphite (B72142) (HOPG), has demonstrated that the length of the alkyl chain is a determining factor in the resulting two-dimensional packing. For instance, studies on trans-1-octyloxy-4-styryl-benzene have shown that the presence of the octyloxy group significantly enhances the stability of molecular adsorption on HOPG, leading to the formation of regular, two-dimensional arrangements. This stabilization is attributed to the van der Waals interactions between the alkyl chain and the graphite substrate. In contrast, unsubstituted trans-stilbene (B89595) exhibits high mobility and does not form ordered domains under similar conditions.

For this compound, it is anticipated that the dodecoxy chain would similarly drive the formation of well-ordered monolayers on surfaces like HOPG. The molecules would likely align in a parallel fashion, with the long alkyl chains interdigitating to maximize van der Waals forces, and the stilbene cores adopting a specific orientation relative to the substrate. The interplay between the molecule-substrate and intermolecular interactions governs the final supramolecular pattern. The methoxy group, while smaller, can also influence the packing through dipole-dipole interactions.

The formation of H-aggregates is a common feature in Langmuir-Blodgett films of stilbene derivatives. This type of aggregation, where the chromophores are arranged in a parallel, face-to-face manner, typically results in a blue shift in the absorption spectrum compared to the molecule in solution. This spectral shift is a strong indicator of the formation of ordered two-dimensional assemblies.

Three-Dimensional Crystalline and Amorphous Aggregates

The self-organization of this compound extends into three dimensions, leading to the formation of both crystalline and amorphous aggregates. The tendency to form such structures is heavily influenced by the molecular geometry and the presence of the long dodecoxy chain, which can promote liquid crystalline (mesomorphic) behavior.

The table below, based on data for similar alkoxy-stilbenes, illustrates the influence of alkyl chain length on the transition temperatures of liquid crystalline phases.

Alkoxy Chain Length (n)TransitionTemperature (°C)
6Crystal to Nematic105
6Nematic to Isotropic115
7Crystal to Smectic C98
7Smectic C to Nematic112
7Nematic to Isotropic116
8Crystal to Smectic C102
8Smectic C to Nematic118
8Nematic to Isotropic119

This table presents data for symmetrically disubstituted 4,4'-dialkoxy-trans-stilbenes to illustrate the general trend of mesophase behavior with increasing alkyl chain length.

In the solid crystalline state, trans-stilbene and its derivatives typically form monoclinic crystal structures. The molecules self-organize into microcrystals, and in mixtures, these crystallites can be observed within a polymer matrix. It is expected that this compound would form similar crystalline aggregates, with the packing arrangement influenced by π-π stacking of the stilbene cores and van der Waals interactions of the dodecoxy chains.

Amorphous aggregates can also be formed, particularly upon rapid cooling from the isotropic liquid phase or from solution. In these disordered solids, the molecules lack the long-range order of a crystal but may still exhibit short-range orientational correlations.

Photoresponsive Dynamic Supramolecular Assembly Systems

The photochromic nature of the stilbene core allows for the dynamic control of the supramolecular assemblies of this compound using light as an external stimulus. The reversible Z-E (cis-trans) isomerization of the central carbon-carbon double bond leads to significant changes in molecular shape, which in turn can alter the intermolecular interactions and disrupt or create ordered supramolecular structures.

Z-E Isomerization-Induced Structural Changes

The trans (E) isomer of 4-methoxy-4'-dodecoxy-stilbene is a relatively planar, elongated molecule, which is conducive to forming ordered, packed structures like monolayers and liquid crystalline phases. Upon irradiation with UV light, the trans isomer can be converted to the cis (Z) isomer. The cis isomer has a bent, non-planar shape, which is sterically more demanding and less favorable for close packing.

This light-induced change in molecular geometry is a powerful tool for disrupting supramolecular order. For example, in a well-ordered monolayer or liquid crystalline phase composed of the trans isomer, photoisomerization to the cis form introduces "defects" that can lead to a phase transition to a more disordered state. The greater bulkiness of the cis-stilbene (B147466) isomer can significantly lower the temperature of phase transitions. In some systems, this change in molecular shape can induce a transition from a liquid-crystalline phase to an isotropic liquid phase. The process is often reversible; irradiation with a different wavelength of light that is preferentially absorbed by the cis isomer, or thermal relaxation, can convert the molecules back to the trans form, allowing the ordered structure to reform.

The efficiency of this photo-induced structural change depends on the environment of the molecule. In solution, the isomerization is relatively unhindered. However, in a tightly packed supramolecular assembly, the steric constraints can impede the isomerization process. The free volume around the stilbene core is a critical factor; if there is insufficient space to accommodate the geometric change, the photoisomerization can be suppressed.

Light-Driven Regulation of Assembly Patterns

The ability to induce structural changes with light allows for the precise regulation of the assembly patterns of this compound. By controlling the wavelength and intensity of the incident light, it is possible to switch between different states of molecular organization.

For instance, a system can be designed where the trans isomer self-assembles into a specific nanostructure, such as nanofibers or vesicles. Upon UV irradiation, the formation of the cis isomer disrupts these structures, leading to their disassembly into smaller aggregates or individual molecules. Subsequent irradiation with visible light could then be used to photoisomerize the molecules back to the trans form, triggering the reassembly of the original nanostructures. This reversible assembly and disassembly process is a hallmark of dynamic supramolecular systems.

The photostationary state (PSS) is a key concept in these systems. It represents the equilibrium ratio of cis and trans isomers under a given irradiation condition. The specific PSS achieved depends on the wavelength of light and the absorption spectra of the two isomers. By tuning the irradiation wavelength, one can control the composition of the mixture of isomers and thus fine-tune the properties of the material. For example, a high proportion of the trans isomer would favor more ordered, rigid structures, while a higher concentration of the cis isomer would lead to more fluid, disordered states. This light-driven regulation of assembly patterns has potential applications in areas such as controlled release, smart surfaces, and molecular machinery.

The table below summarizes the general principles of light-driven regulation in stilbene-based supramolecular systems.

StimulusMolecular ChangeSupramolecular Effect
UV Lighttrans → cis IsomerizationDisruption of ordered assemblies (e.g., melting of liquid crystal phase, disassembly of nanofibers)
Visible Light / Heatcis → trans IsomerizationReformation of ordered assemblies

Advanced Applications in Materials Science and Technology

Liquid Crystalline Materials Engineering

The tailored molecular architecture of 4-Methoxy-4'-dodecoxy-trans-stilbene makes it a compelling component for the design of advanced liquid crystalline materials. Its behavior in this regard is dictated by a delicate interplay of molecular shape, intermolecular forces, and the influence of its long alkoxy chain.

Mesophase Behavior and Phase Transition Characteristics

Phase Transition Data for a Related Stilbene (B7821643) Derivative
CompoundTransitionTemperature (°C)Enthalpy (kJ/mol)
4-Methoxy-4'-heptoxy-trans-stilbeneCrystal to Isotropic Liquid15042.76

Design Principles for Stilbene-Based Liquid Crystals

The design of stilbene-based liquid crystals revolves around the principle of molecular anisotropy, where a rigid core is functionalized with flexible terminal groups. The stilbene unit provides the necessary rigidity and linearity to promote the orientational order characteristic of liquid crystals. Key design considerations include:

The Rigid Core: The trans-stilbene (B89595) core, with its extended π-conjugation, contributes to the shape anisotropy and influences the electronic and optical properties of the molecule.

Terminal Groups: The nature and length of the terminal alkoxy chains are crucial in modulating the melting and clearing points, as well as determining the type of mesophase formed. Longer chains, such as the dodecoxy group, tend to promote the formation of more ordered smectic phases due to increased van der Waals interactions. growingscience.com

Molecular Symmetry: Asymmetric substitution, as seen in this compound, can influence the packing of molecules and the resulting mesophase behavior.

The synthesis of such compounds often involves Wittig or Horner-Wadsworth-Emmons reactions to create the central carbon-carbon double bond of the stilbene core, followed by etherification to introduce the desired alkoxy chains. nih.gov

Influence of Dodecoxy Chain Length on Mesomorphic Properties

Generally, in homologous series of calamitic (rod-like) liquid crystals, increasing the length of the terminal alkyl chain has several predictable effects. The additional van der Waals forces between the long dodecoxy chains of neighboring molecules enhance the lateral attractions, which favors the formation of layered, more ordered smectic phases over the less ordered nematic phase. growingscience.com Furthermore, the increased flexibility of the long chain can lead to a decrease in the melting point and an extension of the temperature range over which the liquid crystalline phase is stable. This trend is a crucial consideration in the design of liquid crystal materials for specific operating temperature ranges.

Organic Light-emitting Diodes (OLEDs) and Organic Electronics

The inherent photophysical properties of the stilbene core make this compound a promising candidate for applications in organic electronics, particularly in the emissive layers of OLEDs.

Luminescence Properties and Efficiency Considerations

Stilbene and its derivatives are well-known for their fluorescence. The π-conjugated system of the stilbene core allows for efficient absorption of ultraviolet light and subsequent emission of light in the visible spectrum. The efficiency of this process is quantified by the photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed. For a series of methoxy-trans-stilbene derivatives, solid-state fluorescence quantum yields have been reported to range from 0.07 to 0.69, indicating a strong dependence on the specific substitution pattern. mdpi.com While the exact PLQY for this compound is not specified in the available literature, the presence of the electron-donating methoxy (B1213986) and dodecoxy groups is expected to influence the electronic structure and thus the emission properties. The long dodecoxy chain may also impact the solid-state packing of the molecules, which can significantly affect the luminescence efficiency by either promoting or quenching fluorescence through intermolecular interactions. rsc.org

Reported Fluorescence Quantum Yields for Methoxy-trans-stilbene Derivatives
Compound TypeFluorescence Quantum Yield (ΦPL) Range
Methoxy-trans-stilbene Derivatives0.07 - 0.69

Charge Transport Mechanisms in Stilbene-Based Devices

Efficient charge transport is fundamental to the performance of organic electronic devices. In OLEDs, both electrons and holes must be effectively injected from the electrodes and transported through the organic layers to recombine in the emissive layer and generate light. For trans-stilbene single crystals, a hole mobility of 2.4 cm²/V·s has been measured. aip.org This value indicates that the stilbene core can facilitate charge transport.

In materials like this compound, charge transport in the solid state is typically described by a hopping mechanism, where charge carriers (holes or electrons) move between adjacent molecules. The rate of hopping is influenced by several factors, including:

Molecular Packing: The distance and relative orientation of neighboring molecules in the solid state are critical. The π-stacking of the stilbene cores provides pathways for charge transport.

Electronic Coupling: The degree of orbital overlap between adjacent molecules determines the ease with which a charge carrier can hop from one molecule to the next.

Reorganization Energy: The energy required to deform the molecular geometry upon gaining or losing a charge carrier also affects the hopping rate.

The methoxy and dodecoxy groups can influence these factors by modifying the electronic properties and the solid-state morphology of the material. A balanced transport of both holes and electrons is crucial for achieving high efficiency in OLEDs, as it ensures that recombination occurs predominantly within the emissive layer.

Photonics and Optical Materials

Two-Photon Absorption (TPA) Characteristics

No experimental or theoretical data, such as TPA cross-section spectra or maximum cross-section values (σ2), for this compound were found. General studies on trans-stilbene itself and other derivatives exist, but this information cannot be directly attributed to the compound .

Nonlinear Optical (NLO) Properties

Similarly, there is a lack of specific data regarding the NLO properties of this compound. Research on other stilbene derivatives, particularly those with strong electron-donating and accepting groups, shows significant NLO effects. However, no studies quantifying the hyperpolarizability (β) or the second-order susceptibility (χ(2)) of this compound could be located.

Integration into Polymer Chemistry

Synthesis of Side-Chain Liquid Crystalline Polymers (SCLCPs)

The scientific literature contains numerous examples of synthesizing SCLCPs using various stilbene-based mesogens. These studies detail the synthetic routes for attaching stilbene moieties to polymer backbones like polyacrylates, polysiloxanes, and polyoxetanes. However, no publications were identified that specifically report the synthesis of a monomer based on this compound and its subsequent polymerization into an SCLCP.

Impact on Polymer Viscoelastic and Optical Properties

Consequently, without reports on the synthesis of polymers containing this compound, there is no information on the specific impact of this side-chain on the resulting polymer's properties. Data on how this particular mesogen would influence the glass transition temperature (Tg), liquid crystalline phase behavior (e.g., nematic, smectic), birefringence, or other optical characteristics of a polymer are not available.

Crystal Engineering and Solid State Reactivity of 4 Methoxy 4 Dodecoxy Trans Stilbene

Control of Crystalline Architecture through Design Principles

The design of molecular crystals with specific architectures is a central goal of crystal engineering. This is achieved by leveraging a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, to guide the self-assembly of molecules into predictable packing motifs. In the case of 4-Methoxy-4'-dodecoxy-trans-stilbene, which lacks strong hydrogen bond donors, the crystalline architecture is primarily directed by weaker van der Waals forces, C-H···π interactions, and potential π-π stacking of the stilbene (B7821643) core.

Design principles for controlling the crystalline architecture of such stilbenes would involve:

Systematic variation of the alkyl chain length: Shorter or longer chains would alter the balance between the interactions of the aromatic cores and the aliphatic chains, potentially leading to different packing motifs and even polymorphism.

Introduction of stronger intermolecular interaction sites: Incorporating functional groups capable of forming stronger hydrogen bonds could override the weaker interactions and lead to more predictable and robust crystal packing.

Co-crystallization: The formation of multi-component crystals with other molecules (co-formers) can introduce new intermolecular interactions that guide the assembly into a desired architecture.

Influence of Substituents on Crystal Packing Motifs

The substituents on the stilbene core, a methoxy (B1213986) group and a dodecoxy group, play a crucial role in determining the crystal packing.

The dodecoxy group , on the other hand, has a profound influence due to its length and flexibility. Long alkyl chains in molecular crystals often lead to one of several packing arrangements:

Interdigitation: The alkyl chains of adjacent molecules interpenetrate, maximizing van der Waals interactions. This is common for chains of moderate length.

Layering: The alkyl chains of molecules within a layer align parallel to each other, forming distinct aliphatic layers that are separated by layers of the aromatic cores.

Disordered chains: In some cases, particularly with very long chains or at higher temperatures, the alkyl chains may adopt a disordered, liquid-like state within the crystal lattice.

Studies on other long-chain alkoxy-substituted aromatic compounds have shown that the alkyl chain length can dictate the packing motif. For instance, an odd-even effect is sometimes observed, where compounds with an odd number of carbon atoms in the alkyl chain pack differently from those with an even number. The dodecoxy group, having an even number of carbons, would be expected to favor a more ordered, all-trans conformation to maximize packing efficiency.

The combination of the small methoxy group and the long dodecoxy group creates an asymmetry in the molecule that can lead to complex packing arrangements, potentially frustrating simple, close-packed structures and possibly leading to the formation of less common packing motifs.

Table 1: Predicted Influence of Substituents on Crystal Packing

Substituent Size Flexibility Primary Intermolecular Interactions Predicted Effect on Crystal Packing
4-Methoxy Small Low Weak C-H···O Localized influence on molecular orientation.

Solid-State Photoreactivity Investigations

The photoreactivity of stilbene and its derivatives in the solid state is a well-studied area of photochemistry. The topochemical principles, first articulated by Schmidt, state that the reactivity of a molecule in a crystal is determined by the geometry of its nearest neighbors. For a [2+2] cycloaddition to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain distance (typically less than 4.2 Å).

The trans-stilbene (B89595) core of this compound is photoreactive and can potentially undergo a [2+2] cycloaddition reaction upon irradiation with UV light in the solid state to form a cyclobutane (B1203170) dimer. The regiochemistry and stereochemistry of the resulting dimer are dictated by the crystal packing.

Common packing motifs for stilbenes that lead to photoreactivity include:

α-packing: Molecules are related by translation, leading to a head-to-tail arrangement of the double bonds, which can form the α-truxillic acid type dimer (a centrosymmetric dimer).

β-packing: Molecules are related by a center of inversion, leading to a head-to-head arrangement of the double bonds, which can form the β-truxinic acid type dimer (also centrosymmetric).

γ-packing: The double bonds of adjacent molecules are too far apart for a [2+2] reaction to occur, rendering the crystal photostable.

The presence of the long dodecoxy chain in this compound could favor a packing arrangement that either facilitates or hinders this reaction. If the bulky chains force a large separation between the stilbene cores, the crystal would be photochemically inert (γ-packing). Conversely, if the van der Waals interactions between the chains draw the molecules together in a way that aligns the double bonds appropriately, a [2+2] cycloaddition could be highly efficient and stereospecific. Without experimental data, it is difficult to predict which packing type would be adopted.

Table 2: Potential Solid-State Photoreactivity based on Packing Motif

Packing Motif Double Bond Arrangement Predicted Photoproduct
α-type Parallel, head-to-tail, < 4.2 Å syn-head-to-tail cyclobutane dimer
β-type Parallel, head-to-head, < 4.2 Å syn-head-to-head cyclobutane dimer

Anisotropy refers to the directional dependence of a property. In the context of solid-state photoreactivity, this means that the reaction can proceed differently depending on the direction of the incident light relative to the crystal axes. This is a direct consequence of the ordered arrangement of molecules in the crystal.

For this compound, if the crystal structure is such that the transition dipole moments for the π-π* excitation of the stilbene chromophore are aligned in a specific direction, then light polarized along that direction will be absorbed more strongly, leading to a higher reaction quantum yield. Conversely, light polarized perpendicular to this direction will be absorbed weakly, resulting in a slower or no reaction.

This anisotropic photoreactivity can be observed by irradiating a single crystal with polarized light and observing the reaction progress as a function of the polarization angle. The orientation of the molecules within the crystal can be determined by X-ray crystallography, and this information can be used to predict the anisotropic response. For example, if the long axes of the stilbene molecules are all aligned along one crystal axis, the absorption of light polarized along this axis would be maximal.

The study of anisotropic photoreactivity provides valuable insights into the relationship between crystal structure and reactivity and is a key aspect of understanding and controlling chemical reactions in the solid state. While no specific studies on the anisotropic photoreactivity of this compound have been reported, the inherent anisotropy of its crystalline form is an expected property based on the behavior of other organic molecular crystals.

Emerging Research Directions and Future Outlook

Development of Novel Derivatized Analogues with Tuned Properties

A primary focus of future research lies in the rational design and synthesis of novel analogues derived from 4-Methoxy-4'-dodecoxy-trans-stilbene to achieve precisely tailored properties. The inherent versatility of the stilbene (B7821643) scaffold allows for systematic modifications to influence its electronic, photophysical, and self-assembly characteristics.

Key strategies for derivatization include:

Modification of Alkoxy Chains: While the dodecoxy chain promotes liquid crystallinity, research is exploring the impact of varying this chain's length and introducing branching. Longer or shorter chains can alter the phase transition temperatures and the type of mesophase formed (e.g., nematic vs. smectic). sciensage.info For instance, studies on other calamitic liquid crystals have shown that increasing the alkoxy chain length can stabilize smectic phases over nematic ones. sciensage.info

Substitution on the Stilbene Core: Introducing different functional groups onto the phenyl rings can dramatically alter the molecule's electronic properties. Electron-donating or electron-withdrawing groups can be used to tune the absorption and emission spectra, enhance nonlinear optical (NLO) responses, and modify the quantum yield. nih.govresearchgate.net For example, adding a nitro group is a common strategy to create "push-pull" stilbenes with large second-order NLO coefficients. researchgate.netnih.gov

Core Planarity Modification: Introducing steric hindrance near the central double bond can influence the photoisomerization dynamics. "Stiff-stilbenes," where the phenyl rings are fused to other structures, have been explored to increase photochemical quantum yields. researchgate.net

These synthetic efforts aim to create a library of compounds with a spectrum of properties, enabling the selection of the optimal material for specific applications, from high-efficiency fluorescent materials to liquid crystals with specific phase behaviors. nih.gov

Table 1: Potential Derivatization Strategies and Their Expected Impact

Modification Strategy Target Functional Group Expected Effect on Properties
Alkoxy Chain Tuning Change C12 to C8, C16, etc. Modify mesophase type and transition temperatures
Introduce branched alkyl chains Disrupt packing, lower melting point, alter mesophase
Core Substitution Add nitro group (-NO2) Enhance "push-pull" character for NLO properties
Add cyano group (-CN) Influence liquid crystal packing and dipole moment
Add additional methoxy (B1213986) groups Tune fluorescence quantum yield and lifetime
Structural Modification Introduce bridging atoms Create "stiff-stilbenes" to enhance quantum yield

Hybrid Material Systems Integrating this compound

The integration of this compound into larger, multifunctional systems represents a significant frontier. By combining its molecular properties with those of polymers, nanoparticles, or inorganic frameworks, researchers can create advanced materials with synergistic or entirely new functionalities.

Side-Chain Liquid Crystalline Polymers (SCLCPs): One of the most promising areas is the incorporation of the stilbene moiety as a mesogenic side group attached to a flexible polymer backbone, such as polyacrylate or polyoxetane. nih.govmdpi.com This approach combines the liquid crystalline properties of the stilbene unit with the processability and mechanical stability of polymers. mdpi.com SCLCPs can form stable, large-area aligned films, and the polymer matrix can vitrify the liquid crystal phase, locking in the molecular orientation for applications in optical data storage and polarizing films. mdpi.com The properties of these polymers, including their phase transition temperatures, can be tuned by adjusting the length of the spacer connecting the stilbene unit to the polymer backbone. nih.gov

Organic-Inorganic Hybrid Materials: The sol-gel technique offers a pathway to embed stilbene derivatives within an inorganic matrix like silica. acs.org This can enhance the material's thermal and chemical stability while preserving the chromophore's optical properties. Furthermore, functionalized stilbenes can act as ligands that coordinate with metal centers, forming organometallic complexes. rsc.orgnih.gov These hybrid systems could find use as robust pigments, chemical sensors, or catalysts where the stilbene's electronic state can be modulated by both light and the coordinated metal.

Nanocomposites: Dispersing nanoparticles (e.g., gold nanoparticles, quantum dots) within a liquid crystal matrix of this compound is another avenue of exploration. The nanoparticles can influence the liquid crystal's phase behavior, while the ordered liquid crystal matrix can induce anisotropic arrangements of the nanoparticles, leading to novel plasmonic or photonic properties.

Advanced Characterization Techniques for In-Situ Studies

Understanding the dynamic processes that govern the function of this compound—from photoisomerization to liquid crystal phase transitions—requires sophisticated characterization techniques capable of probing molecular changes in real-time.

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption and time-resolved photoelectron spectroscopy (TRPES) are crucial for mapping the complete photoisomerization pathway of stilbenes. researchgate.netnih.govnih.gov These methods can track the excited-state wave packets on femtosecond timescales, revealing the influence of molecular structure and environment on the isomerization dynamics. nih.govnih.gov Femtosecond stimulated Raman spectroscopy (FSRS) provides even greater detail, offering vibrational snapshots of the molecule as it traverses the excited-state potential energy surface. aip.orgresearchgate.net Applying these techniques to this compound will elucidate how the long alkoxy chain affects the isomerization mechanism.

In-Situ Structural Probes: To study the dynamics of liquid crystal phase transitions, researchers are moving beyond traditional polarized optical microscopy. High-resolution adiabatic scanning calorimetry can precisely characterize the thermodynamics of phase transitions, helping to distinguish between first- and second-order transitions. researchgate.net Furthermore, techniques like in-situ X-ray diffraction, especially when combined with controlled heating/cooling stages, can provide real-time information on how the molecular packing and layer spacing change during a phase transition.

Spectroscopy under External Stimuli: Investigating the response of the material to external fields is key to its application in devices. Future studies will involve performing spectroscopic measurements (e.g., UV-Vis, fluorescence) while applying electric or magnetic fields to an aligned liquid crystal sample. This can reveal how the fields influence both the molecular orientation and the photoisomerization process, which is critical for designing optical switches and displays.

Theoretical Validation and Predictive Modeling for Materials Design

Computational methods are becoming indispensable tools for accelerating the discovery and optimization of new materials, and they are set to play a pivotal role in the future of this compound research.

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic structures of stilbene derivatives. rsc.orgresearchgate.netresearchgate.net These calculations can determine optimized molecular geometries, energies of frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies. rsc.orgresearchgate.net For materials design, time-dependent DFT (TD-DFT) is particularly valuable as it can predict electronic absorption spectra and provide insights into the nature of excited states, which is essential for understanding the photophysics of the molecule. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the behavior of a large ensemble of molecules over time, providing a powerful tool for predicting bulk properties like liquid crystal phase behavior. rsc.orgresearchgate.net By simulating the interactions between many this compound molecules at different temperatures, researchers can predict the formation of nematic or smectic phases and calculate key parameters like order parameters, which can be directly compared with experimental results. researchgate.net

Machine Learning (ML) and Predictive Models: A nascent but rapidly growing area is the application of machine learning to materials design. mdpi.com By training algorithms on existing experimental data for a range of stilbene derivatives, ML models can predict the properties of new, unsynthesized molecules. mdpi.com For example, a model could be developed to predict the isotropic transition temperature or the wavelength of maximum fluorescence based on the molecular structure, significantly speeding up the process of identifying promising candidates for specific applications. mdpi.comlidsen.com

The synergy between these advanced theoretical methods and experimental work will create a feedback loop, where computational predictions guide synthetic efforts, and experimental results are used to refine and validate the theoretical models. researchgate.netunibo.it This integrated approach is crucial for the efficient design of next-generation materials based on this compound.

Q & A

Basic: What are the common synthetic routes for preparing 4-Methoxy-4'-dodecoxy-trans-stilbene, and what critical reaction parameters must be controlled?

Answer:
The synthesis typically involves alkylation and elimination reactions. A key method includes the dealkylation of dialkoxystilbene intermediates under acidic conditions to yield dihydroxy derivatives, followed by catalytic hydrogenation to stabilize the trans-configuration . Critical parameters include:

  • Temperature control : Reflux conditions (e.g., 6 hours at 100°C) for hydrolysis of oxazolone intermediates .
  • Catalyst selection : Use of amalgamated zinc and acid for direct reduction of desoxybenzoin derivatives .
  • Purification : Column chromatography or recrystallization to isolate the trans-isomer, avoiding cis-contamination.

Advanced: How can computational methods like DFT predict the nonlinear optical (NLO) properties of this compound?

Answer:
Density Functional Theory (DFT) calculations can model hyperpolarizability (β) and dipole moment variations by analyzing electron density distribution and charge transfer in the conjugated π-system. For example:

  • Basis sets : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) to optimize geometry .
  • NLO analysis : Compare computed β values with experimental EFISH (Electric-Field-Induced Second Harmonic) or THG (Third Harmonic Generation) data from analogous 4-methoxy-4'-nitroarenes .
  • Validation : Cross-reference computed UV-Vis spectra (e.g., TD-DFT) with experimental data to resolve discrepancies .

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this stilbene derivative?

Answer:

  • X-ray crystallography : Resolve trans-configuration and bond angles using SHELXS-97/SHELXL-97 for single-crystal analysis .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm methoxy (-OCH3_3) and dodecoxy (-OC12_{12}H25_{25}) substituents. Integrate peak areas to verify stoichiometry .
  • FT-IR : Identify C=C stretching (1600–1650 cm1^{-1}) and aryl ether vibrations (1250 cm1^{-1}) .

Advanced: What strategies resolve contradictions between theoretical predictions and observed spectroscopic results?

Answer:

  • Error source analysis : Check for solvent effects in DFT calculations (e.g., PCM models) if experimental spectra are solvent-dependent .
  • Isomer purity : Use HPLC or GC-MS (e.g., NIST protocols) to detect cis/trans isomerization or side products .
  • Experimental replication : Repeat synthesis under inert atmospheres to rule out oxidation artifacts .
  • Collaborative validation : Compare crystallographic data (CCDC 208115) with computational bond lengths .

Basic: What safety protocols are recommended when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods or local exhaust systems during synthesis to avoid inhalation .
  • Waste disposal : Segregate organic waste and coordinate with certified agencies for incineration .
  • Emergency measures : Install eyewash stations and safety showers in the lab .

Advanced: How can this compound be integrated into polymer matrices for nonlinear optical applications?

Answer:

  • Side-chain functionalization : Attach the stilbene moiety via a six-carbon spacer to acrylate polymers to enhance NLO response while maintaining thermal stability .
  • Crosslinking optimization : Adjust curing conditions (e.g., UV exposure time) to balance poling efficiency and polymer degradation.
  • Characterization : Use EFISH/THG to measure macroscopic NLO coefficients and compare with monomeric β values .

Basic: What chromatographic methods are suitable for purity assessment?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm; optimize mobile phase (e.g., acetonitrile/water gradient) to resolve alkoxy substituents .
  • TLC : Silica gel plates with ethyl acetate/hexane (1:3) to monitor reaction progress; visualize under UV light .

Advanced: How does the dodecoxy chain length impact mesomorphic behavior in liquid crystal applications?

Answer:

  • Thermal analysis : Perform DSC to observe phase transitions (e.g., smectic-to-isotropic) influenced by alkyl chain flexibility .
  • Molecular dynamics (MD) simulations : Model chain packing efficiency and tilt angles in mesophases .
  • Comparative studies : Synthesize analogs with shorter/longer alkoxy chains (e.g., heptyl vs. dodecyl) to correlate chain length with clearing temperatures .

Basic: What are the storage requirements for this compound?

Answer:

  • Temperature : Store at -20°C in amber vials to prevent photoisomerization .
  • Inert atmosphere : Use argon or nitrogen to minimize oxidation in long-term storage .

Advanced: How can bioactivity studies (e.g., antitumor) be designed for this compound?

Answer:

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays; compare IC50_{50} values with cisplatin controls .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., nitro vs. methoxy) and evaluate apoptosis induction via flow cytometry .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.